Traditional synthesis of 3-arylindoles often requires hazardous, low-yield bromination of indole-2-carboxylates. Ethyl 3-bromo-1H-indole-2-carboxylate (CAS 91348-45-7) eliminates this step, providing a pre-functionalized scaffold ready for transition-metal-catalyzed cross-coupling. Key advantages:
Supplied as off-white solid with ≥97% purity; bulk quantities available for process development.
Ethyl 3-bromo-1H-indole-2-carboxylate (CAS 91348-45-7) is a highly functionalized heterocyclic building block characterized by a reactive C3-bromo substituent and a C2-ethyl ester protecting group. In pharmaceutical and materials synthesis, it serves as a critical intermediate for constructing complex indole architectures. The presence of the bromine atom primes the molecule for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings), while the ethyl ester ensures carboxylate protection and enhances organic solubility. Procuring this pre-functionalized scaffold allows chemists to bypass volatile or hazardous halogenation steps, directly accessing advanced C3-substituted or N1-alkylated derivatives with high reproducibility and streamlined purification workflows [1].
Substituting ethyl 3-bromo-1H-indole-2-carboxylate with its unbrominated analog (ethyl 1H-indole-2-carboxylate) introduces significant process inefficiencies, requiring a dedicated halogenation step that consumes reagents like N-bromosuccinimide (NBS) and often necessitates specialized catalysts or photoredox conditions to achieve high yields. This extra step increases solvent waste, extends cycle times, and risks over-bromination or degradation. Conversely, substituting with the free acid variant (3-bromo-1H-indole-2-carboxylic acid) complicates basic reaction environments; the unprotected carboxylic acid interferes with base-mediated N-alkylation and cross-coupling conditions, often demanding excess equivalents of base and complicating chromatographic purification due to high polarity and silica streaking [1].
Procuring ethyl 3-bromo-1H-indole-2-carboxylate enables direct entry into palladium-catalyzed cross-coupling reactions. For example, direct Suzuki coupling of this pre-brominated scaffold with arylboronic acids typically proceeds with high efficiency (>85% yield) in a single step. In contrast, starting from the unbrominated baseline (ethyl 1H-indole-2-carboxylate) requires a preliminary bromination step. Literature shows that even optimized bromination protocols (e.g., using NBS with visible-light photoredox catalysts or specialized microdroplet conditions) yield the brominated intermediate at 66% to 93%, before the coupling step is even attempted [1]. This two-step requirement inherently caps the overall yield and increases process time.
| Evidence Dimension | Overall yield and step-count for C3-arylation |
| Target Compound Data | 1 step, >85% typical yield for direct C3-coupling |
| Comparator Or Baseline | Ethyl 1H-indole-2-carboxylate (2 steps, bromination yield capped at 66-93% prior to coupling) |
| Quantified Difference | Elimination of 1 synthetic step and avoidance of a 7-34% yield penalty during bromination |
| Conditions | Standard Pd-catalyzed cross-coupling vs. sequential NBS bromination followed by coupling |
Bypassing the bromination step reduces reagent costs, eliminates hazardous halogenating agents, and maximizes throughput for library synthesis or scale-up.
The ethyl ester moiety in ethyl 3-bromo-1H-indole-2-carboxylate significantly improves its processability compared to the free acid analog. The target compound exhibits high solubility in standard organic solvents (e.g., ethyl acetate, dichloromethane) and demonstrates clean elution on silica gel with an Rf value of approximately 0.35-0.50 in standard hexanes/ethyl acetate mixtures [1]. In contrast, 3-bromo-1H-indole-2-carboxylic acid is highly polar, exhibits poor solubility in non-polar solvents, and streaks heavily on unmodified silica gel, typically requiring reverse-phase chromatography or the addition of acidic modifiers (like acetic acid) to achieve baseline separation.
| Evidence Dimension | Chromatographic retention and solvent compatibility |
| Target Compound Data | High organic solubility, Rf ~ 0.35-0.50 (10-50% EtOAc/Hexanes), standard normal-phase purification |
| Comparator Or Baseline | 3-bromo-1H-indole-2-carboxylic acid (poor non-polar solubility, requires acidic modifiers or reverse-phase) |
| Quantified Difference | Transition from complex/modified purification to standard, low-cost normal-phase silica chromatography |
| Conditions | Normal-phase silica gel chromatography (e.g., 10-50% EtOAc/Hexanes) |
Predictable and standard purification profiles drastically reduce solvent costs and labor time during downstream processing.
When synthesizing N1-substituted indole derivatives, ethyl 3-bromo-1H-indole-2-carboxylate acts as a perfectly protected substrate. Under standard basic conditions (e.g., K2CO3 or NaH in DMF), N-alkylation proceeds cleanly with a 1:1 stoichiometry of base to substrate [1]. If the free acid (3-bromo-1H-indole-2-carboxylic acid) is used instead, the acidic proton consumes an additional equivalent of base, and the resulting carboxylate anion can undergo unwanted side reactions, such as esterification with the alkyl halide, leading to mixtures of N-alkylated, O-alkylated, and N,O-bis-alkylated products that severely depress the isolated yield of the desired target.
| Evidence Dimension | Base stoichiometry and reaction chemoselectivity |
| Target Compound Data | 1 equivalent of base required, exclusive N-alkylation |
| Comparator Or Baseline | 3-bromo-1H-indole-2-carboxylic acid (>2 equivalents of base required, mixed N/O-alkylation products) |
| Quantified Difference | 50% reduction in base consumption and elimination of O-alkylation side products |
| Conditions | N-alkylation using alkyl halides in the presence of inorganic bases (e.g., K2CO3, NaH) |
Ensures high chemoselectivity and predictable reagent stoichiometry, which is critical for minimizing waste and maximizing yields in pharmaceutical intermediate production.
Because the C3-position is pre-activated with a bromine atom, this compound is a highly efficient starting material for developing libraries of C3-aryl or C3-heteroaryl indoles via Suzuki-Miyaura or Stille cross-coupling. This is particularly relevant in medicinal chemistry for the rapid procurement and synthesis of targeted kinase inhibitors and other oncology drug candidates where the indole core is a privileged scaffold [1].
The presence of the ethyl ester protecting group makes this compound highly suitable for base-mediated N-alkylation or N-arylation (Buchwald-Hartwig) sequences. Industrial chemists can selectively functionalize the N1 position without risking side reactions at the C2 carboxylate, which is essential when building complex, multi-ring pharmaceutical intermediates[3].
Ethyl 3-bromo-1H-indole-2-carboxylate serves as a bifunctional precursor for synthesizing fused polycyclic systems (e.g., indolo-fused heterocycles). Following C3-coupling, the C2-ethyl ester can be selectively hydrolyzed and converted into an amide or ketone, which can then undergo cyclization with the newly introduced C3-substituent, providing a streamlined route to advanced materials and biologically active alkaloids [2].
Irritant